

An In-Depth Technical Guide to the NMR Spectrum Analysis of 3-Methyltetrahydrofuran

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Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of **3-Methyltetrahydrofuran**. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed examination of both ^1H and ^{13}C NMR spectra, supported by tabulated data, standardized experimental protocols, and visual diagrams to facilitate a thorough understanding of the molecule's spectral characteristics.

Introduction to 3-Methyltetrahydrofuran and NMR Spectroscopy

3-Methyltetrahydrofuran (3-MeTHF) is a heterocyclic organic compound with the chemical formula $\text{C}_5\text{H}_{10}\text{O}$. It is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. As a key intermediate and an environmentally benign solvent in organic synthesis, a thorough understanding of its structural features through analytical techniques like NMR spectroscopy is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. This guide focuses on the analysis of the proton (^1H) and carbon-13 (^{13}C) NMR spectra of **3-Methyltetrahydrofuran**.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Methyltetrahydrofuran** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is primarily affected by the electronegativity of the neighboring oxygen atom and the overall molecular geometry.

Table 1: Predicted ^1H NMR Data for **3-Methyltetrahydrofuran**

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (on C3)	~1.0-1.2	Doublet	~6.5-7.5	3H
-CH ₂ - (C4)	~1.5-2.0	Multiplet	-	2H
-CH- (C3)	~2.1-2.4	Multiplet	-	1H
-CH ₂ - (C2)	~3.2-3.8	Multiplet	-	2H
-CH ₂ - (C5)	~3.6-4.0	Multiplet	-	2H

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in **3-Methyltetrahydrofuran** gives rise to a distinct signal.

Table 2: Predicted ^{13}C NMR Data for **3-Methyltetrahydrofuran**

Carbon (Position)	Chemical Shift (δ , ppm)
-CH ₃	~15-25
C4	~30-40
C3	~35-45
C5	~65-75
C2	~70-80

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

To obtain high-quality NMR spectra of **3-Methyltetrahydrofuran**, the following experimental protocols are recommended.

Sample Preparation for Liquid-State NMR

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- **Sample Purity:** Ensure the **3-Methyltetrahydrofuran** sample is of high purity to avoid interference from impurity signals.
- **Solvent Selection:** Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.^[1] Chloroform-d (CDCl₃) is a common choice for small organic molecules.
- **Concentration:** For ¹H NMR, a concentration of 1-10 mg of **3-Methyltetrahydrofuran** in 0.5-0.7 mL of deuterated solvent is typically sufficient.^{[2][3]} For ¹³C NMR, a higher concentration of 10-50 mg may be required.^[4]
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

- **Sample Filtration:** The final solution should be free of any particulate matter.^[2] If necessary, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry NMR tube.
- **NMR Tube:** Use a standard 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.^[4]

NMR Instrument Parameters

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer. Instrument-specific optimization may be necessary.

^1H NMR Spectroscopy:

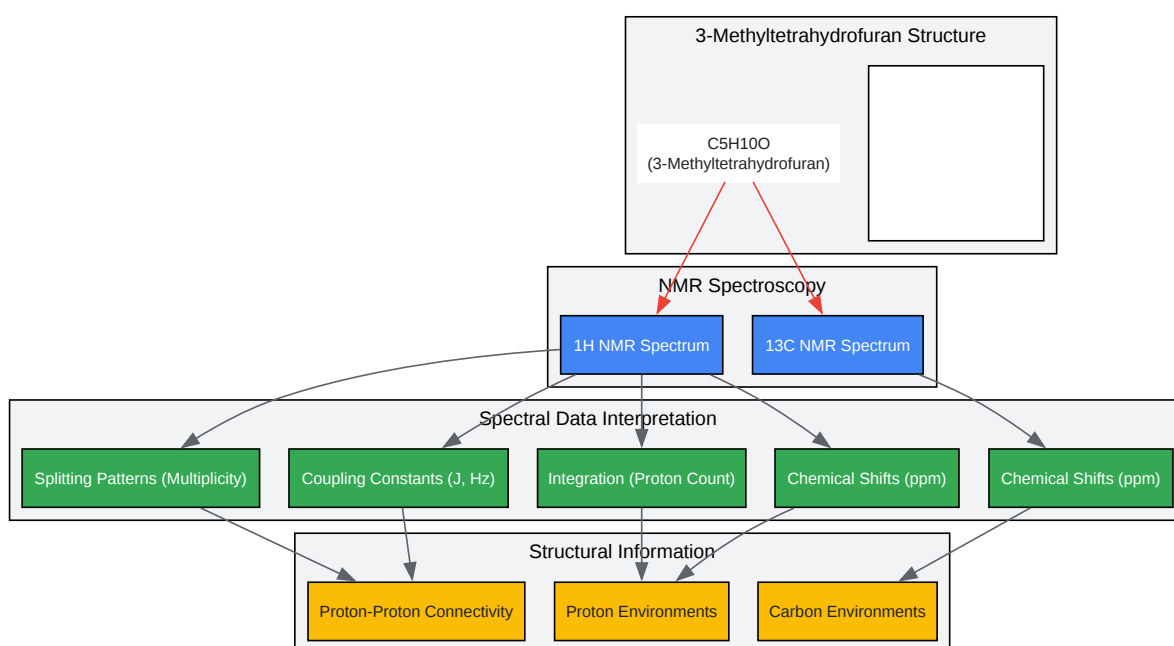
- **Spectrometer Frequency:** 300-600 MHz
- **Pulse Sequence:** Standard single-pulse sequence
- **Number of Scans:** 8-16
- **Relaxation Delay:** 1-5 seconds
- **Acquisition Time:** 2-4 seconds
- **Spectral Width:** 0-12 ppm

^{13}C NMR Spectroscopy:

- **Spectrometer Frequency:** 75-150 MHz
- **Pulse Sequence:** Proton-decoupled single-pulse sequence
- **Number of Scans:** 128-1024 (or more, depending on concentration)
- **Relaxation Delay:** 2-5 seconds
- **Acquisition Time:** 1-2 seconds
- **Spectral Width:** 0-220 ppm

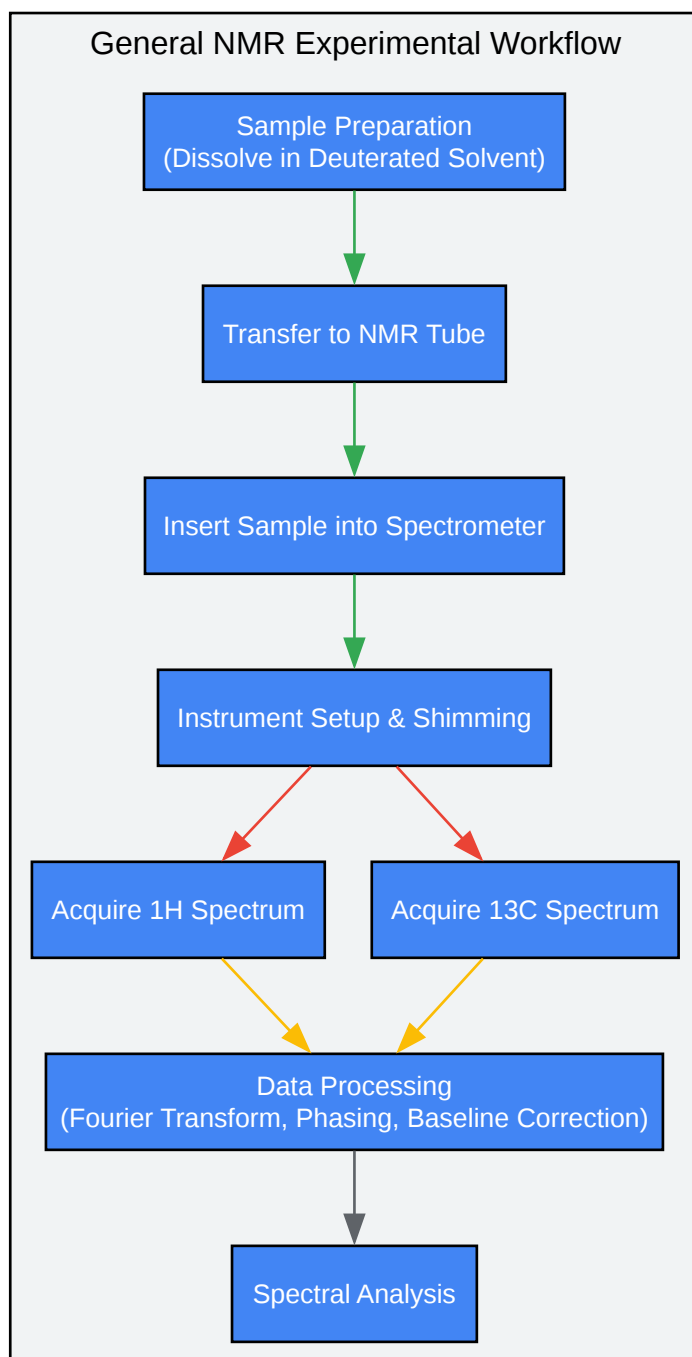
Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow for interpreting the NMR spectra of **3-Methyltetrahydrofuran** and the relationship between the molecule's structure and its spectral signals.



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Caption: Logical workflow for **3-Methyltetrahydrofuran** NMR analysis.



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Caption: Standard experimental workflow for NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ^1H and ^{13}C NMR spectral analysis of **3-Methyltetrahydrofuran**. The presented data tables, experimental protocols, and workflow diagrams offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. Accurate interpretation of NMR spectra, guided by the principles outlined in this document, is essential for the unambiguous structural elucidation and quality control of this important chemical compound.

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